Cas no 1783389-71-8 (2-Chloro-5-methoxy-4-(trifluoromethyl)aniline)

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- WAFHIZZKIMLDJF-UHFFFAOYSA-N
- 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline
- SCHEMBL22366858
- EN300-1642808
- 1783389-71-8
- Benzenamine, 2-chloro-5-methoxy-4-(trifluoromethyl)-
-
- インチ: 1S/C8H7ClF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3
- InChIKey: WAFHIZZKIMLDJF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=C(C(F)(F)F)C=1)OC)N
計算された属性
- せいみつぶんしりょう: 225.017
- どういたいしつりょう: 225.017
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 35.2A^2
じっけんとくせい
- 密度みつど: 1.399±0.06 g/cm3(Predicted)
- ふってん: 262.2±40.0 °C(Predicted)
- 酸性度係数(pKa): 0.39±0.10(Predicted)
2-Chloro-5-methoxy-4-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642808-1.0g |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1642808-0.05g |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 0.05g |
$1261.0 | 2023-05-27 | ||
Enamine | EN300-1642808-2500mg |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 2500mg |
$2295.0 | 2023-09-22 | ||
Enamine | EN300-1642808-10000mg |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 10000mg |
$5037.0 | 2023-09-22 | ||
Enamine | EN300-1642808-0.25g |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 0.25g |
$1381.0 | 2023-05-27 | ||
Enamine | EN300-1642808-5.0g |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 5g |
$4349.0 | 2023-05-27 | ||
Enamine | EN300-1642808-2.5g |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 2.5g |
$2940.0 | 2023-05-27 | ||
Enamine | EN300-1642808-500mg |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 500mg |
$1124.0 | 2023-09-22 | ||
Enamine | EN300-1642808-50mg |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 50mg |
$983.0 | 2023-09-22 | ||
Enamine | EN300-1642808-0.1g |
2-chloro-5-methoxy-4-(trifluoromethyl)aniline |
1783389-71-8 | 0.1g |
$1320.0 | 2023-05-27 |
2-Chloro-5-methoxy-4-(trifluoromethyl)aniline 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2-Chloro-5-methoxy-4-(trifluoromethyl)anilineに関する追加情報
Introduction to 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline (CAS No. 1783389-71-8)
2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1783389-71-8, belongs to the class of aniline derivatives, which are widely studied for their pharmacological effects. The presence of multiple functional groups, including a chloro substituent, a methoxy group, and a trifluoromethyl group, makes this molecule of particular interest for further chemical modification and biological evaluation.
The structural framework of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline consists of a benzene ring substituted with these three distinct groups. The chloro group at the 2-position introduces electrophilic characteristics, enhancing reactivity in nucleophilic substitution reactions. The methoxy group at the 5-position provides electron-donating effects, influencing the electronic properties of the aromatic ring. Meanwhile, the trifluoromethyl group at the 4-position increases lipophilicity and metabolic stability, which are crucial factors in drug design. These combined features make it a valuable intermediate in synthesizing more complex molecules with desired pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of aniline derivatives. 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline has been investigated for its possible role in developing novel therapeutic agents. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for further exploration in drug discovery programs. For instance, researchers have examined its interactions with enzymes involved in inflammatory pathways, suggesting potential applications in managing inflammatory diseases.
Moreover, the synthetic utility of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline has been highlighted in various chemical transformations. Its reactive sites allow for diverse modifications, enabling the synthesis of more complex structures. This flexibility is particularly valuable in medicinal chemistry, where iterative modifications are often required to optimize biological activity. The compound can serve as a precursor for creating libraries of derivatives for high-throughput screening (HTS), a common approach in modern drug discovery to identify lead compounds with desired properties.
The agrochemical applications of this compound are also worth mentioning. Aniline derivatives have shown promise in developing new pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline, with its unique substituents, could potentially be modified to create compounds that exhibit potent pest control effects while maintaining environmental safety. Such developments are crucial for addressing the increasing challenges posed by pest resistance and environmental sustainability in agriculture.
From a chemical perspective, the spectroscopic and analytical characterization of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is essential for understanding its behavior in different chemical environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to elucidate its structure and purity. These analytical methods provide critical data for researchers to ensure that the compound meets the required standards for further studies.
The future directions for research on 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline are promising. Ongoing studies aim to explore its biological activity in greater detail, including potential applications in oncology, neurology, and infectious diseases. Additionally, efforts are being made to develop more efficient synthetic routes to produce this compound on an industrial scale. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to new therapeutic interventions and sustainable agricultural solutions.
In conclusion,2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable building block for developing novel agents with therapeutic benefits. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in advancing scientific knowledge and practical solutions across multiple disciplines.
1783389-71-8 (2-Chloro-5-methoxy-4-(trifluoromethyl)aniline) 関連製品
- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)
- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1904375-51-4(N-({2,3'-bipyridine-4-yl}methyl)-2-(2-methylphenoxy)acetamide)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 1539924-96-3(3-(Tert-butoxycarbonylmethylamino)pyrrolidine)
- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)




